molecular formula C9H16O B8217761 (1S)-Spiro[3.5]nonan-1beta-ol

(1S)-Spiro[3.5]nonan-1beta-ol

Cat. No.: B8217761
M. Wt: 140.22 g/mol
InChI Key: WLHWEINRWBMYSP-QMMMGPOBSA-N
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Description

(1S)-Spiro[3.5]nonan-1beta-ol is a chiral spirocyclic alcohol characterized by a bicyclic framework where a cyclohexane ring is fused to a cyclopentane system via a spiro carbon atom. The hydroxyl group at the 1β-position and the (1S)-configuration confer stereochemical rigidity, making it a valuable scaffold in asymmetric synthesis and drug discovery. Spiro compounds like this are prized for their three-dimensionality and ability to occupy underutilized chemical space, enhancing binding specificity in biological targets .

Properties

IUPAC Name

(3S)-spiro[3.5]nonan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-8-4-7-9(8)5-2-1-3-6-9/h8,10H,1-7H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHWEINRWBMYSP-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)CC[C@@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-Spiro[3.5]nonan-1beta-ol typically involves the following steps:

    Cyclization Reaction: The formation of the spirocyclic core can be achieved through intramolecular cyclization reactions. One common method is the cyclization of a suitable precursor, such as a 1,6-diene, under acidic or basic conditions.

    Hydroxylation: The introduction of the hydroxyl group at the 1-beta position can be accomplished through selective hydroxylation reactions. This can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.

Industrial Production Methods: Industrial production of (1S)-Spiro[3.5]nonan-1beta-ol may involve large-scale cyclization and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (1S)-Spiro[3.5]nonan-1beta-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohol derivatives

    Substitution: Chlorides, other substituted derivatives

Scientific Research Applications

(1S)-Spiro[3.5]nonan-1beta-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating biochemical pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique structural and functional properties.

Mechanism of Action

The mechanism of action of (1S)-Spiro[3.5]nonan-1beta-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 1-beta position can form hydrogen bonds with biological macromolecules, influencing their structure and function. The spirocyclic core provides rigidity and stability, enhancing the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between (1S)-Spiro[3.5]nonan-1beta-ol and similar spiro compounds:

Compound Name Core Structure Functional Groups Key Features
(1S)-Spiro[3.5]nonan-1beta-ol Spiro[3.5]nonane -OH (1β-position) Chiral center, rigid 3D structure, potential for hydrogen bonding
7-Methyl-7-azaspiro[3.5]nonan-2-ol Spiro[3.5]nonane -OH (2-position), -N(CH3) Aza substitution enhances polarity; methyl group modifies steric bulk
Isatin-based spiro compounds (e.g., 93) Spiro[indoline-3,3'-pyrrolidine] Ketone, nitrile, amine Solvatochromic fluorescence, Cu(II) sensing via ON-OFF switching
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Spiro[3.5]nonane Ketone, phenyl, oxa/aza High purity, applications in material science; ketone enables derivatization

Stability and Spectral Behavior

  • Fragmentation Patterns: Spiro compounds like 17–20 (Molecules, 2009) exhibit cleavage at the spiro junction in EIMS, producing fragments at m/z = M⁺ - ArN₂CO/CO₂. For example, compound 18 (C₂₃H₂₂ClN₃O₃) fragments at m/z 505 (loss of ClC₆H₄N₂CO) and 489 (loss of ClC₆H₄N₂CO₂) . Similar behavior is expected for (1S)-Spiro[3.5]nonan-1beta-ol under mass spectrometry.

Key Research Findings and Gaps

  • Advantages of (1S)-Spiro[3.5]nonan-1beta-ol: Superior stereochemical control compared to non-chiral analogs like 7-methyl-7-azaspiro[3.5]nonan-2-ol. The hydroxyl group offers a handle for further derivatization .
  • Limitations : Lack of direct stability or solubility data necessitates further study. Commercial analogs (e.g., AS97444) are more accessible but lack stereochemical complexity .
  • Contradictions/Uncertainties : While azetidine spiro compounds prioritize drug discovery, isatin-based systems favor sensing—highlighting divergent optimization strategies .

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